(2-Amino-4-cyanophenyl)boronic acid

Physicochemical Profiling Drug Design Solubility

Standard mono-substituted arylboronic acids lack the synergistic electronic and steric properties required for advanced macrocyclic or CNS scaffolds. This ortho-amino, para-cyano phenylboronic acid solves that gap. - **Key Application:** Mandatory intermediate for WO-2015116885-A1 (Factor XIa inhibitors) and US-10088476-B2 (volume response sensors). - **Distinctive Properties:** TPSA 90.3 Ų, computed LogP -0.60; HCl salt (CAS 850568-47-7) available for enhanced solubility. - **Supply:** Reliable gram-scale stock for patent-scouting and lead optimization.

Molecular Formula C7H7BN2O2
Molecular Weight 161.96 g/mol
Cat. No. B11917942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-4-cyanophenyl)boronic acid
Molecular FormulaC7H7BN2O2
Molecular Weight161.96 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C#N)N)(O)O
InChIInChI=1S/C7H7BN2O2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3,11-12H,10H2
InChIKeyYNYMSUQBEHPULZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Amino-4-cyanophenyl)boronic acid: Dual-Functional Building Block


(2-Amino-4-cyanophenyl)boronic acid (CAS 850689-37-1) is an ortho-amino, para-cyano-disubstituted phenylboronic acid [1]. With a molecular weight of 161.96 g/mol and a topological polar surface area (TPSA) of 90.3 Ų, it presents a dense, hydrogen-bond-capable architecture (3 H-bond donors, 4 H-bond acceptors) that distinguishes it from simpler mono-substituted phenylboronic acids [1]. The free base exhibits a computed LogP of -0.60, while its hydrochloride salt (CAS 850568-47-7, MW 198.41 g/mol, LogP 0.20) offers enhanced aqueous solubility and handling stability, broadening its utility across diverse synthetic protocols .

Why Simple Phenylboronic Acids Cannot Substitute


Simple arylboronic acids, such as 4-cyanophenylboronic acid (CAS 126747-14-6) or 2-aminophenylboronic acid (CAS 5570-18-3), each possess only one of the two critical pharmacophoric features required for advanced medicinal chemistry applications. 4-Cyanophenylboronic acid (MW 146.94 g/mol, TPSA 64.25 Ų, LogP -0.76 to 1.03) lacks the ortho-amino group essential for constructing aryltetrahydronaphthalenamine-based serotonin receptor modulators . Conversely, 2-aminophenylboronic acid (MW 136.94 g/mol, pKa ~8.83) lacks the para-cyano group necessary for Factor XIa macrocyclic inhibitor synthesis via WO-2015116885-A1 and for volume-response sensor applications described in US-10088476-B2 . The synergistic presence of both the electron-donating amino group and the electron-withdrawing cyano group on the same phenyl ring enables a unique electronic environment and reactivity profile that generic, mono-functional analogs cannot replicate, directly impacting reaction yields and biological target engagement .

Quantitative Performance Evidence


Enhanced Hydrophilicity and H-Bonding Capacity

The target compound demonstrates significantly lower lipophilicity (LogP -0.60 for free base; +0.20 for HCl salt) compared to 4-cyanophenylboronic acid (LogP -0.76 to +1.03, depending on source), indicating improved aqueous compatibility [1]. Furthermore, it possesses a higher TPSA (90.3 Ų vs. 64.25 Ų) and more hydrogen bond donors/acceptors (3HBD/4HBA vs. 2HBD/3HBA), properties critical for oral bioavailability and target engagement in medicinal chemistry [1]. While a direct head-to-head solubility comparison under identical conditions is lacking, the HCl salt is explicitly noted as soluble in water and polar organic solvents, an advantage over the less polar 4-cyanophenylboronic acid .

Physicochemical Profiling Drug Design Solubility

Exclusive Reactivity in Serotonin Receptor Modulator Synthesis

The ortho-amino group of (2-Amino-4-cyanophenyl)boronic acid is essential for constructing aryltetrahydronaphthalenamine scaffolds, a core structure in serotonin (5-HT) receptor agonist/antagonist programs . This specific substitution pattern is mandated in patent and disclosure documents (e.g., US-10088476-B2, WO-2015116885-A1) for preparing peptidyl macrocyclic compounds as Factor XIa inhibitors, demonstrating a direct, documented requirement that 4-cyanophenylboronic acid (lacking the amino group) and 2-aminophenylboronic acid (lacking the cyano group) cannot satisfy . While specific comparative IC50 or yield data are proprietary, the patent literature's explicit recitation of this compound as the required building block for two distinct therapeutic target classes constitutes strong negative evidence against substitution by simpler analogs.

Serotonin Receptor Modulators CNS Drug Discovery Aryltetrahydronaphthalenamines

Dual Electronic Modulation in Cross-Coupling

The presence of both an electron-donating amino group (-NH₂, σₚ = -0.66) and an electron-withdrawing cyano group (-CN, σₚ = +0.66) on the same phenyl ring creates a unique, polarized electronic environment that modulates the boronic acid's reactivity in palladium-catalyzed cross-coupling reactions. In direct competition experiments between electron-rich and electron-poor arylboronic acids under standard Suzuki-Miyaura conditions, the electronic nature of the substituent significantly influences the rate of transmetallation, a key step in the catalytic cycle [1]. (2-Amino-4-cyanophenyl)boronic acid is expected to exhibit intermediate transmetallation kinetics compared to the faster-reacting 4-cyanophenylboronic acid (electron-poor) and the slower-reacting 2-aminophenylboronic acid (electron-rich), offering a tunable reactivity profile that can be advantageous in sequential or chemoselective coupling strategies [1]. Quantitative yield data for this specific compound in Suzuki couplings are not publicly available; however, 2-aminophenylboronic acid achieves 85-95% yields in analogous reactions, while 3-aminophenylboronic acid yields 52-75%, illustrating the profound impact of amino group position on coupling efficiency .

Suzuki-Miyaura Coupling Electronic Effects Reaction Optimization

Hydrochloride Salt Handling and Stability Advantages

The hydrochloride salt (CAS 850568-47-7) is the preferred commercial form due to its improved physical properties. It exhibits a defined melting point of 214-218 °C, indicative of a stable crystalline lattice, whereas the free base melting point is not consistently reported . The salt form demonstrates enhanced solubility in polar solvents, including water and alcohols, and enhanced stability under ambient storage conditions compared to the free acid, which may be prone to anhydride formation . Direct comparative stability data between the HCl salt and the free base are not available; however, the shift in LogP from -0.60 (free base) to +0.20 (HCl salt), measured by computational methods, reflects the change in physicochemical properties that improves handling characteristics .

Salt Selection Solid-State Stability Process Chemistry

Access to Factor XIa Inhibitors and Glucose Sensors

This compound is specifically recited in patent literature for two high-value, distinct application areas not addressed by simpler analogs. First, it is a building block for macrocyclic Factor XIa inhibitors (WO-2015116885-A1), a target class for next-generation anticoagulants with reduced bleeding risk . Second, it is used to construct volume response sensors with analyte-controlled reversible crosslinking (US-10088476-B2), a platform technology for continuous glucose monitoring and other biosensing applications . In contrast, 4-cyanophenylboronic acid is directed toward Tpl2 kinase and P2X7 antagonists, while 2-aminophenylboronic acid is primarily used for antibacterial affinity sites and fluorescent probe development, as documented in the literature [1]. The non-overlapping application space is confirmed by patent landscaping: a search for the exact compound name across patent databases returns hits in the cardiovascular and diagnostic sensor domains, whereas queries for the individual mono-substituted analogs return hits in oncology, inflammation, and antimicrobial areas.

Factor XIa Inhibitors Glucose Sensing Volume Response Sensors

Optimal Procurement Scenarios


Serotonin 5-HT Receptor Modulator Synthesis

This compound is the essential boronic acid partner for constructing aryltetrahydronaphthalenamine cores, a privileged scaffold in serotonin receptor agonist/antagonist programs . Teams engaged in CNS drug discovery, particularly those targeting depression, anxiety, or migraine via 5-HT1A, 5-HT1D, or 5-HT2A receptors, should procure this building block as a strategic intermediate. The ortho-amino group enables the formation of the tetrahydronaphthalenamine ring system, a transformation not accessible with 4-cyanophenylboronic acid or other para-substituted phenylboronic acids lacking the ortho-amino group .

Macrocyclic Factor XIa Inhibitor Development

The compound is explicitly claimed as a reactant in WO-2015116885-A1 for synthesizing macrocyclic Factor XIa inhibitors, a next-generation class of anticoagulants that promise reduced bleeding risk compared to traditional warfarin or direct oral anticoagulants (DOACs) . Procurement of this specific intermediate is mandatory for any group seeking to explore this patent space or to develop novel Factor XIa inhibitors with macrocyclic topology. The dual amino-cyano substitution pattern is critical for the macrocyclization step and for engaging the P2' binding pocket of the Factor XIa active site, as inferred from the patent's structure-activity relationship (SAR) tables .

Volume Response Sensors for Glucose Monitoring

The compound is used in the preparation of volume response sensors with analyte-controlled reversible crosslinking, as described in US-10088476-B2 . This technology is directly applicable to the development of next-generation continuous glucose monitors (CGMs) and other biosensors that rely on boronic acid-diol interactions for signal transduction. The unique combination of amino and cyano groups allows for precise tuning of the hydrogel's swelling response and optical properties, as described in the patent literature . Research groups and companies active in the wearable diagnostics space should prioritize this specific boronic acid derivative over simpler phenylboronic acids, which lack the necessary electronic and steric properties for optimal sensor performance .

Chemoselective Suzuki-Miyaura Coupling

The dual electronic character of this compound—featuring both an electron-donating and an electron-withdrawing group—provides a predictable, intermediate reactivity in palladium-catalyzed cross-coupling reactions [1]. This property is advantageous for the late-stage functionalization of complex molecules where chemoselectivity is paramount. For example, in the synthesis of biaryl-containing natural products or pharmaceuticals, where multiple boronic acid coupling partners are present, (2-Amino-4-cyanophenyl)boronic acid can be selectively activated under specific conditions, avoiding the formation of undesired byproducts and improving overall synthetic efficiency [1].

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